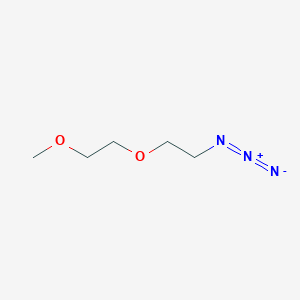
m-PEG2-Azida
Descripción general
Descripción
m-PEG2-Azide, also known as 1-azido-2-(2-methoxyethoxy)ethane, is a polyethylene glycol-based compound. It is widely used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications. The azide group in m-PEG2-Azide is highly reactive and can undergo click chemistry reactions, making it a valuable tool in various scientific fields .
Aplicaciones Científicas De Investigación
m-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions to form stable triazole linkages.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking studies.
Medicine: Utilized in the development of drug delivery systems and in the synthesis of PROTACs for targeted protein degradation.
Industry: Applied in the production of functionalized polymers and materials with specific properties.
Mecanismo De Acción
Target of Action
m-PEG2-Azide is a PEG-based PROTAC linker . The primary targets of m-PEG2-Azide are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the synthesis of PROTACs .
Mode of Action
m-PEG2-Azide interacts with its targets through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
It’s known that protacs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This suggests that m-PEG2-Azide, as a PROTAC linker, may influence this pathway.
Result of Action
Given its role as a protac linker, it’s reasonable to infer that its action would result in the degradation of target proteins via the ubiquitin-proteasome system .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG2-Azide typically involves the reaction of polyethylene glycol with sodium azide. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol using a suitable leaving group, such as tosylate or mesylate. This intermediate is then reacted with sodium azide to form m-PEG2-Azide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of m-PEG2-Azide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions: m-PEG2-Azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form alkyl azides.
Click Chemistry:
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Click Chemistry: 1,2,3-Triazoles.
Reduction: Primary amines.
Comparación Con Compuestos Similares
m-PEG2-Azide can be compared with other azide-containing compounds, such as:
m-PEG3-Azide: Similar to m-PEG2-Azide but with an additional ethylene glycol unit, providing increased flexibility and length.
m-PEG4-Azide: Contains two additional ethylene glycol units, offering even greater flexibility and length.
Alkyl Azides: Simple alkyl chains with an azide group, used in similar nucleophilic substitution and click chemistry reactions
The uniqueness of m-PEG2-Azide lies in its polyethylene glycol backbone, which imparts water solubility, biocompatibility, and flexibility, making it highly suitable for biological and medical applications .
Propiedades
IUPAC Name |
1-azido-2-(2-methoxyethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZFVNIVMSPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89485-61-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89485-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201212327 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89485-61-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-(tert-Butyl)-3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isonicotinamide](/img/structure/B1677343.png)
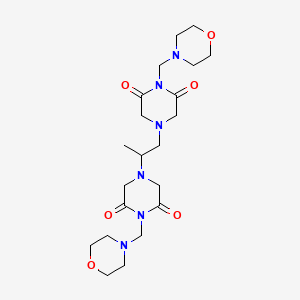
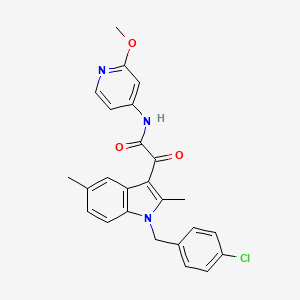
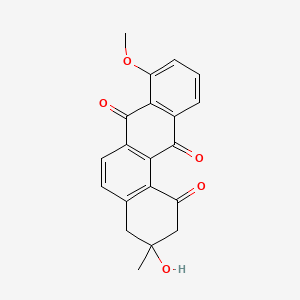
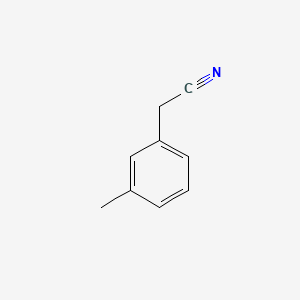

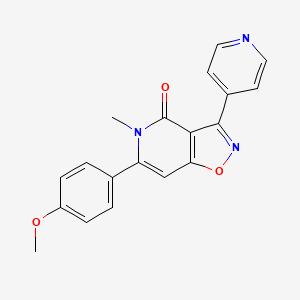
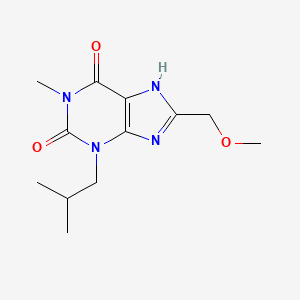

![1-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B1677358.png)

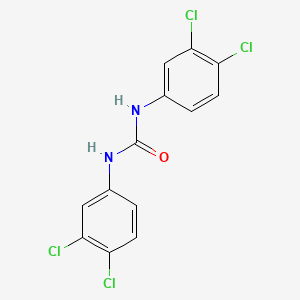
![2-(Cyclohexylamino)-3-[methyl(nitroso)amino]naphthalene-1,4-dione](/img/structure/B1677364.png)

